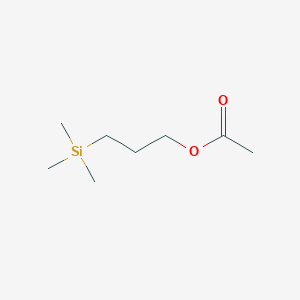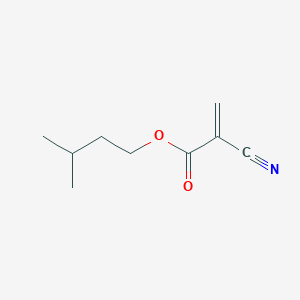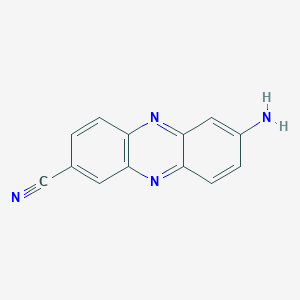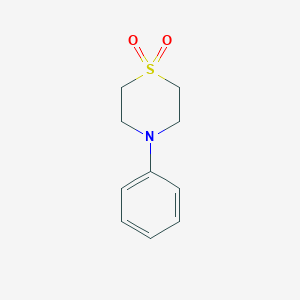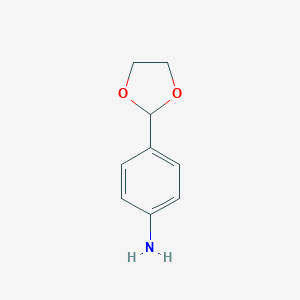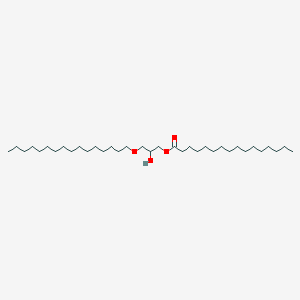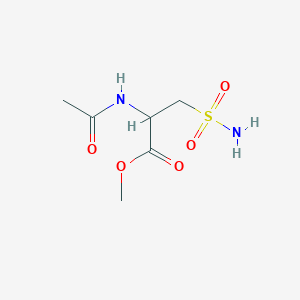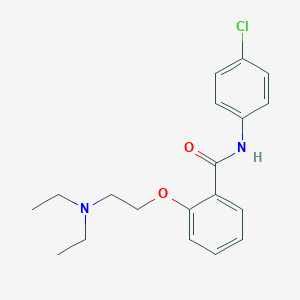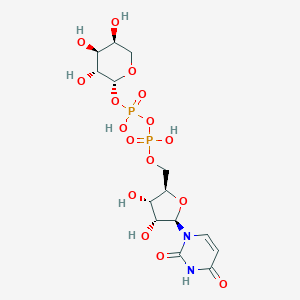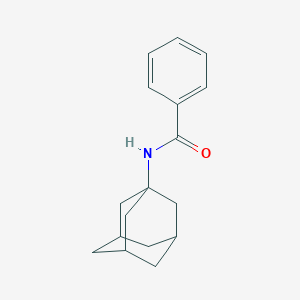
N-(1-Adamantyl)benzamide
Vue d'ensemble
Description
N-(1-Adamantyl)benzamide, also known as ADBA, is a chemical compound that belongs to the class of adamantane derivatives. It is a white crystalline solid that is soluble in organic solvents. ADBA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology.
Mécanisme D'action
The mechanism of action of N-(1-Adamantyl)benzamide is not fully understood. However, it has been suggested that N-(1-Adamantyl)benzamide exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDAC activity leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. N-(1-Adamantyl)benzamide has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Effets Biochimiques Et Physiologiques
N-(1-Adamantyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has been found to increase the expression of p21 and p27, which are cyclin-dependent kinase inhibitors that regulate the cell cycle. N-(1-Adamantyl)benzamide has also been found to increase the expression of Bax and decrease the expression of Bcl-2, which are proteins that regulate apoptosis. N-(1-Adamantyl)benzamide has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-Adamantyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is soluble in organic solvents, which makes it easy to handle in the lab. N-(1-Adamantyl)benzamide has been extensively studied for its potential applications in medicinal chemistry, which makes it a valuable tool for drug discovery. However, N-(1-Adamantyl)benzamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to elucidate its mechanism of action and potential applications.
Orientations Futures
There are several future directions for the study of N-(1-Adamantyl)benzamide. One direction is to investigate its potential applications in nanotechnology. N-(1-Adamantyl)benzamide has been shown to exhibit self-assembling properties, which makes it a potential candidate for the synthesis of nanomaterials. Another direction is to investigate its potential applications in materials science. N-(1-Adamantyl)benzamide has been found to exhibit liquid crystal properties, which makes it a potential candidate for the synthesis of liquid crystal materials. Further studies are needed to investigate the potential applications of N-(1-Adamantyl)benzamide in these fields.
Applications De Recherche Scientifique
N-(1-Adamantyl)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. N-(1-Adamantyl)benzamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the replication of influenza virus and hepatitis B virus. N-(1-Adamantyl)benzamide has been found to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis.
Propriétés
Numéro CAS |
19026-84-7 |
|---|---|
Nom du produit |
N-(1-Adamantyl)benzamide |
Formule moléculaire |
C17H21NO |
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
N-(1-adamantyl)benzamide |
InChI |
InChI=1S/C17H21NO/c19-16(15-4-2-1-3-5-15)18-17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2,(H,18,19) |
Clé InChI |
HIMFTDSGLWYLKA-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4 |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4 |
Autres numéros CAS |
19026-84-7 |
Pictogrammes |
Irritant |
Synonymes |
N-(1-Adamantyl)benzamide |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

